molecular formula C9H10O4 B1266519 Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 3813-52-3

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Cat. No. B1266519
CAS RN: 3813-52-3
M. Wt: 182.17 g/mol
InChI Key: NIDNOXCRFUCAKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives involves various chemical strategies. For example, derivatives of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene were synthesized through reactions with p-nitrobenzenesulfonyl chloride, benzoyl chloride, and other reagents, leading to the formation of sulfon- and carboxamides. These reactions highlight the versatility of the compound in synthetic chemistry (Kas’yan et al., 2002).

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has been determined using single-crystal X-ray diffraction techniques, revealing a monoclinic crystal system. The study provided detailed bond distances and angles, showing the asymmetric nature of the bond distances within the bicyclo[2.2.1]hept-5-ene ring system. This structural insight is crucial for understanding the compound’s reactivity and interaction with other molecules (Pfluger et al., 1973).

Chemical Reactions and Properties

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, forming complex molecules. For instance, it reacts with arylsulfonyl chlorides, benzoyl chlorides, and other agents to produce aromatic sulfonamides, carboxamides, and ureas. These reactions demonstrate the compound’s ability to undergo functionalization, making it valuable for synthesizing organic compounds with specific chemical properties (Kas’yan et al., 2005).

Physical Properties Analysis

The physical properties of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives, such as melting points, solubility, and crystal structure, are influenced by the molecular structure and substituents. These properties are essential for determining the conditions under which these compounds can be used in chemical reactions and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, are key to its applications in organic synthesis. The ability of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid to form stable structures like amides and its reactivity towards epoxidation and cycloaddition reactions illustrate its utility in creating novel organic compounds with desirable characteristics (Mendyk et al., 2011).

Scientific Research Applications

Chemical Reactions and Synthesis

  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid and its derivatives are involved in reactions with cyclic amines to obtain various products. For instance, one study performed a conformational analysis of these amido acids using quantum-chemical calculations (Kas’yan et al., 2006).
  • Another application is in the field of polymer science. This compound is used as a monomer in the Pd(II)-catalyzed homo- and copolymerizations to create cycloaliphatic polyolefins with functional groups (Mathew et al., 1996).

Crystallography and Molecular Structure

  • The molecular and crystal structure of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has been studied using single-crystal X-ray diffraction techniques. This research contributes to a deeper understanding of its structural properties (Pfluger, Harlow, & Simonsen, 1973).

Photoresist Materials

  • This compound is also significant in the development of photoresist materials for 193 nm lithography. It is used in synthesizing alicyclic polymers designed for this purpose, demonstrating its utility in advanced material sciences (Okoroanyanwu et al., 1998).

Polymerization Catalysts

  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives have been used in conjunction with (η3-allyl)palladium(II) catalysts for the addition polymerization of norbornene derivatives. This demonstrates its role in catalytic processes within polymer chemistry (Reinmuth et al., 1996).

Antimicrobial Activity

  • Derivatives of this compound have been synthesized and their antimicrobial activity has been tested against selected bacteria and fungi. This indicates potential applications in the development of antimicrobial agents (Struga et al., 2008).

Pyrolysis Studies

  • Pyrolysis studies of bicyclo[2.2.1]hept-2-ene and its derivatives have been conducted using mass and microwave spectroscopy. These studies are crucial for understanding the thermal behavior and decomposition of these compounds (Sakaizumi et al., 1997).

Safety And Hazards

When handling Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure4. Appropriate exhaust ventilation should be provided at places where dust is formed4.


Future Directions

The study of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid can be further expanded by exploring its potential applications in various fields. The compound’s unique structure and properties make it a subject of interest for researchers in organic chemistry.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)
Source PubChem
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InChI Key

NIDNOXCRFUCAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
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DSSTOX Substance ID

DTXSID80871593
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
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Molecular Weight

182.17 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name 8,9,10-Trinorborn-5-ene-2,3-dicarboxylic acid
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Product Name

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

CAS RN

3813-52-3, 1200-88-0, 3853-88-1, 7288-32-6
Record name 5-Norbornene-2,3-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209
Citations
M Delepierre, CM Dobson, SL Menear - Journal of the Chemical …, 1981 - pubs.rsc.org
The effects on the nmr spectrum of binding various lanthanide complexes to the title dicarboxylic acid in aqueous solution have been studied. It is shown using relaxation-time …
Number of citations: 7 pubs.rsc.org
MS Salakhov, MI Bagmanova - Russian journal of organic chemistry, 2002 - Springer
Epoxidation of Bicyclo[2.2.1]hept-5-ene-2,3-endo- and Exodicarboxylic Acid N-Arylimides Page 1 1070-4280/01/3802-244$27.00C2002 MAIK [Nauka/Interperiodica] Russian Journal of …
Number of citations: 3 link.springer.com
EG Mamedov, AG Gasanov, IG Ayubov… - Russian Journal of …, 2008 - Springer
Synthesis and Application of Chiral Monoesters Derived from Cyclohex-4-ene-1,2-dicarboxylic Acid and Bicyclo[2.2.1]- hept-5-ene Page 1 ISSN 1070-4280, Russian Journal of Organic …
Number of citations: 1 link.springer.com
B Kwasek, D Bogdal - 2014 - researchgate.net
All the monomers used in ring opening metathesis polymerization (ROMP) were synthesized by two step reactions. The first step of the synthesis was the Diels-Alder reaction between …
Number of citations: 1 www.researchgate.net
E Zenkl, F Stelzer - Journal of molecular catalysis, 1992 - Elsevier
7-Oxa-norbornene-2,3-dicarboxylic acid dimethyl ester (exo,exo-7-oxa-bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid dimethyl ester) was polymerized by ring-opening methathesis …
Number of citations: 59 www.sciencedirect.com
RF Bargiband, A Winston - Tetrahedron, 1972 - Elsevier
A series of 9-exo-halo tetracyclic lactones was prepared through the reaction of chlorine, bromine and iodine in aqueous sodium bicarbonate with endo-cis-3-trichloroacetylbicyclo[2.2.1]…
Number of citations: 4 www.sciencedirect.com
YM Nagiev, AN Shnulin, ST Bagirov… - Journal of Structural …, 1988 - Springer
The structure of one of the crystalline modifications of the title compound was determined by x-ray diffraction analysis using an automatic diffractometer, 1312 reflections, and MoK~ …
Number of citations: 2 link.springer.com
A Petritz - 2015 - unipub.uni-graz.at
Das Ziel dieser Arbeit ist die Untersuchung neuartiger Materialien zur Herstellung organischer elektronischer Bauelemente. Der erste Abschnitt befasst sich mit der Integration eines …
Number of citations: 1 unipub.uni-graz.at
LT Birchall, S Shehata, CJ Serpell… - Journal of chemical …, 2021 - ACS Publications
The thermal equilibration of himic anhydride [IUPAC (2-endo,3-endo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride] to (2-exo,3-exo)-bicyclo[2.2.1]hept-5-ene-2,3-…
Number of citations: 2 pubs.acs.org
DE Keller, H Kooijman, AMM Scheurs, J Kroon… - … Section C: Crystal …, 2000 - iucr.org
The structure of the title compound, C14H19N2+·C9H3Cl6O4−·H2O, consists of singly ionized 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anions and …
Number of citations: 4 www.iucr.org

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